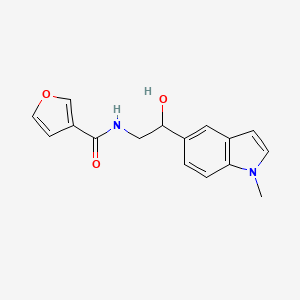![molecular formula C18H16N2S3 B2436414 ビス(2-(ベンゾ[d]チアゾール-2-イル)エチル)スルファン CAS No. 3008-47-7](/img/structure/B2436414.png)
ビス(2-(ベンゾ[d]チアゾール-2-イル)エチル)スルファン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane is a chemical compound known for its unique structure and properties. It consists of two benzo[d]thiazol-2-yl groups connected by an ethyl sulfane linkage. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and industry .
科学的研究の応用
Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antitumor and cytotoxic agents.
Industry: Utilized as a vulcanization accelerator in the rubber industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane typically involves the reaction of 2-mercaptobenzothiazole with ethylene dibromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the ethyl sulfane linkage . The reaction conditions usually involve heating the mixture to a temperature of around 60°C to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane follows a similar synthetic route but on a larger scale. The reactants are typically added to a reaction vessel equipped with a stirrer and a heating mantle. The reaction is monitored using techniques such as gas chromatography to ensure the purity and yield of the final product .
化学反応の分析
Types of Reactions
Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazol-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzo[d]thiazol-2-yl derivatives.
作用機序
The mechanism of action of Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of cytotoxic effects in cancer cells. The compound’s thiazole ring is crucial for its activity, as it can undergo electrophilic and nucleophilic substitutions, which are essential for its biological effects .
類似化合物との比較
Similar Compounds
- 1,2-Bis(2-benzothiazolyl)disulfide
- 2,2’-Dithiobis(benzothiazole)
- 2-(1,3-Benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
Uniqueness
Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane is unique due to its ethyl sulfane linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This linkage allows for different reactivity and interaction with molecular targets, making it a valuable compound in various applications .
特性
IUPAC Name |
2-[2-[2-(1,3-benzothiazol-2-yl)ethylsulfanyl]ethyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S3/c1-3-7-15-13(5-1)19-17(22-15)9-11-21-12-10-18-20-14-6-2-4-8-16(14)23-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYMAMNLHGCMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCSCCC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)


![N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2436344.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2436353.png)
